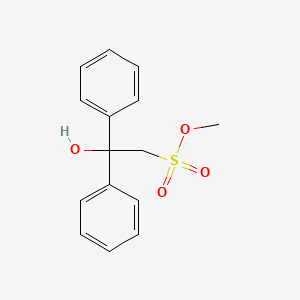
Methyl 2-hydroxy-2,2-diphenylethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2,2-diphenylethanesulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonate group attached to a diphenylethane backbone, with a hydroxyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2,2-diphenylethanesulfonate typically involves the reaction of diphenylethane derivatives with sulfonating agents. One common method includes the use of methanesulfonic acid as a sulfonating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol, with the temperature maintained at reflux conditions to ensure complete sulfonation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the careful control of temperature, pressure, and the concentration of reactants to optimize the production efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2,2-diphenylethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-hydroxy-2,2-diphenylethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2,2-diphenylethanesulfonate involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfonate groups can participate in hydrogen bonding, ionic interactions, and other molecular interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2,2-diphenylacetate
- Methyl 2-hydroxy-2,2-diphenylpropanoate
Uniqueness
Methyl 2-hydroxy-2,2-diphenylethanesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties compared to similar compounds. Its sulfonate group, in particular, provides unique solubility and reactivity characteristics.
Properties
CAS No. |
19977-47-0 |
|---|---|
Molecular Formula |
C15H16O4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
methyl 2-hydroxy-2,2-diphenylethanesulfonate |
InChI |
InChI=1S/C15H16O4S/c1-19-20(17,18)12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
InChI Key |
FKOSJZZMOHBEJQ-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


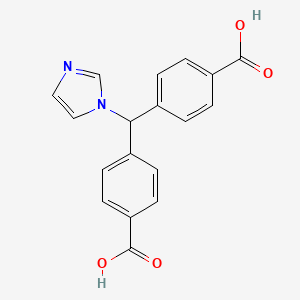
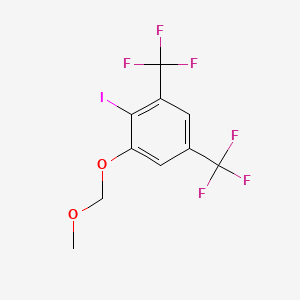

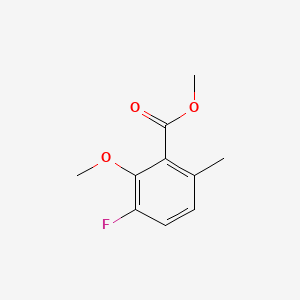
![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
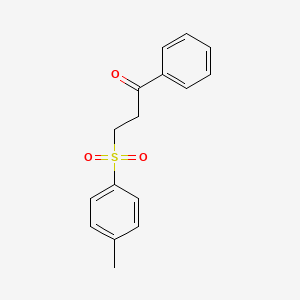
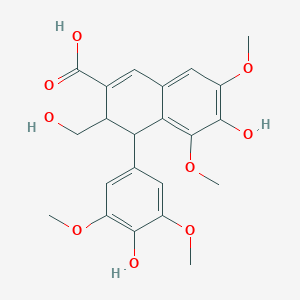
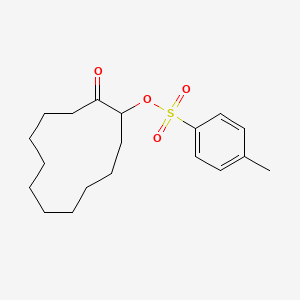

![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)


![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)
